1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate
Description
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,5-dimethylfuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-10-7-13(11(2)23-10)17(21)24-12-8-20(9-12)18-19-16-14(22-3)5-4-6-15(16)25-18/h4-7,12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCSAPSMMUHVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the synthesis of the benzothiazole ring, followed by the formation of the azetidine ring, and finally, the attachment of the furan carboxylate group.
Benzothiazole Ring Synthesis: The benzothiazole ring can be synthesized through various methods, including the diazo-coupling reaction, Knoevenagel condensation, and Biginelli reaction.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving appropriate precursors under controlled conditions.
Furan Carboxylate Attachment: The final step involves the esterification of the furan ring with the benzothiazole-azetidine intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing techniques such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects . The azetidine ring may enhance the compound’s binding affinity and specificity, while the furan carboxylate group can modulate its solubility and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s uniqueness lies in its fusion of three distinct heterocyclic systems. Below is a comparison with structurally related compounds from recent patent literature and pharmacological studies:
Key Findings from Comparative Analysis
Azetidine vs.
Benzothiazole Substitutions : The 4-methoxy group on the benzothiazole may reduce metabolic oxidation compared to unsubstituted benzothiazoles in Example 1, which lack electron-donating groups .
Ester vs. Acid Moieties : The dimethylfuran carboxylate ester in the target compound likely enhances cell permeability over the carboxylic acid in Example 1, though hydrolysis in vivo could reduce active species’ half-life .
Target Specificity : Complex analogs (e.g., ’s pyridoindole derivative) are tailored for kinase inhibition, while the target compound’s simplicity suggests broader applicability, possibly as an antimicrobial or antiproliferative agent .
Biological Activity
1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzothiazole moiety with an azetidine ring and a furan derivative, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.39 g/mol. The structure includes:
- Benzothiazole : Known for diverse biological activities.
- Azetidine Ring : Associated with various pharmacological effects.
- Furan Derivative : Contributes to reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of benzothiazole have been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. In vitro studies demonstrate that these compounds can inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Prototype A | HeLa | 0.37 | Induces apoptosis |
| Prototype B | MCF-7 | 0.73 | Cell cycle arrest |
| 1-(4-Methoxy...) | A549 | TBD | TBD |
Antimicrobial Activity
The presence of the benzothiazole moiety enhances the compound's potential as an antimicrobial agent. Studies have indicated that similar compounds possess antibacterial and antifungal properties, making them suitable candidates for further investigation in infectious disease treatments.
Anti-inflammatory Effects
Compounds containing the furan structure have been evaluated for their anti-inflammatory properties. Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism for anti-inflammatory agents. Preliminary data suggest that derivatives of this compound could display selective COX inhibition, potentially leading to reduced inflammation.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as:
- Enzymes : Modulating their activity to influence metabolic pathways.
- Receptors : Altering signaling cascades that lead to cellular responses.
Case Studies
A series of studies have evaluated the biological activity of related compounds:
- Study on Apoptosis Induction : Compounds similar to this benzothiazole derivative were tested for their ability to induce apoptosis in cancer cell lines, revealing significant cytotoxic effects.
- Inflammation Model : In vivo models demonstrated that related compounds effectively reduced edema and inflammatory markers when administered in controlled doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
